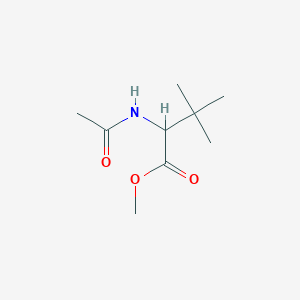

Methyl 2-acetamido-3,3-dimethylbutanoate

Description

Properties

CAS No. |

143005-55-4 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-acetamido-3,3-dimethylbutanoate |

InChI |

InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13-5)9(2,3)4/h7H,1-5H3,(H,10,11) |

InChI Key |

MNKLWOGVQOMQHS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(C(=O)OC)C(C)(C)C |

Canonical SMILES |

CC(=O)NC(C(=O)OC)C(C)(C)C |

Synonyms |

Valine, N-acetyl-3-methyl-, methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among methyl 2-acetamido-3,3-dimethylbutanoate and related compounds:

This compound

- Synthesized via reductive amination of methyl 2-amino-3,3-dimethylbutanoate hydrochloride with aldehydes (e.g., benzaldehyde) in dichloroethane, followed by sodium triacetoxyhydroborate reduction .

- Yields: ~100% after purification via C18 reverse-phase chromatography .

Related Compounds

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate: Prepared using 2,2,2-trifluoroethyl triflate and diisopropylethylamine in THF at 60°C for 27 hours. Requires rigorous anhydrous conditions .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Synthesized via tert-butoxycarbonyl (Boc) deprotection using HCl/dioxane, achieving quantitative yields .

Methyl 2-benzoylamino-3-oxobutanoate: Generated by refluxing benzoylamino derivatives with aromatic amines in benzene, catalyzed by p-toluenesulfonic acid (PTSA) .

Physicochemical Properties

| Property | This compound | Methyl (2S)-trifluoroethylamino analog | Methyl 2-amino-3-methylbutanoate HCl |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High in THF, DMF | High in water (due to HCl salt) |

| Melting Point | Not reported | Not reported | 150–155°C (decomposes) |

| Chromatographic Retention | C18 column (acetonitrile/water) | Similar to parent compound | Silica gel (hexane/ethyl acetate) |

| Stability | Stable under inert atmosphere | Sensitive to hydrolysis | Hygroscopic |

Research Findings and Challenges

- Steric Effects: The 3,3-dimethyl group in this compound hinders nucleophilic attacks at the β-position, unlike the oxo group in methyl 2-benzoylamino-3-oxobutanoate, which facilitates Michael additions .

- Salt vs. Free Base: Hydrochloride salts (e.g., methyl 2-amino-3-methylbutanoate HCl) exhibit superior crystallinity but require careful handling due to hygroscopicity .

- Synthetic Limitations : Fluorinated analogs demand specialized reagents (e.g., trifluoroethyl triflate), increasing production costs .

Preparation Methods

Molecular Characteristics

The compound’s IUPAC name, This compound, reflects its branched ester structure. Key identifiers include:

-

Molecular formula : C₉H₁₇NO₃

The tert-butyl group at the 3-position and the acetamido moiety at the 2-position confer steric hindrance, influencing reaction kinetics during synthesis.

Direct Esterification of 2-Acetamido-3,3-Dimethylbutanoic Acid

Reaction Mechanism and Catalysis

This method involves esterifying 2-acetamido-3,3-dimethylbutanoic acid with methanol under acidic or catalytic conditions. A patent by CN112409174A demonstrates the efficacy of ionic liquid catalysts for analogous esterifications.

Reaction conditions :

-

Catalyst : N-(3-Sulfopropyl)-N-methylpyrrolidone bisulfate (5–10 wt%)

-

Temperature : 68–75°C

The ionic liquid facilitates proton transfer, enhancing reaction rates while enabling catalyst reuse after dehydration (<3% water content).

Process Optimization

Key steps include:

-

Reflux phase : 4–6 hours to achieve equilibrium.

-

Distillation phase : Methanol and byproduct water are removed via a rectification tower, maintaining a reflux ratio of 2:1–5:1.

-

Product isolation : Crude ester is distilled under reduced pressure (85°C, 10–15 mmHg), yielding >99% purity (GC) and 90.7% molar yield.

Table 1. Direct Esterification Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.1–0.2 g/g acid |

| Reaction Time | 12–18 hours (total) |

| Methanol Recovery Rate | 95–98% |

Acetylation of Methyl 2-Amino-3,3-Dimethylbutanoate

Synthesis of Amine Precursor

Methyl 2-amino-3,3-dimethylbutanoate is synthesized via reductive amination of 3,3-dimethyl-2-[(trimethylsilyl)imino]butanoic acid methyl ester using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction conditions :

Acetylation Protocol

The amine intermediate is acetylated using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine):

Key considerations :

-

Stoichiometry : 1.1 equivalents of acetic anhydride prevent over-acetylation.

-

Purification : The product is isolated via vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Direct esterification offers a one-step process suitable for industrial scaling, with ionic liquids reducing waste.

-

Acetylation route provides higher intermediate control but requires additional steps, increasing production costs.

Table 2. Method Comparison

Environmental Impact

Ionic liquid catalysts in direct esterification align with green chemistry principles by minimizing solvent waste and enabling closed-loop methanol recycling.

Industrial-Scale Production Challenges

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Purity | Key Condition | Ref. |

|---|---|---|---|---|---|

| Reductive Amination | (2S)-2-amino-3,3-dimethylbutanoate | 100% | >95% | NaBH(OAc)₃, DCE, 10 h | |

| Acetylation | (2S)-2-amino-3,3-dimethylbutanoate | 85% | 98% | AcCl, DIPEA, THF, 60°C |

Q. Table 2: Analytical Data

| Technique | Key Peaks/Data | Significance | Ref. |

|---|---|---|---|

| 1H-NMR (DMSO-d6) | δ 9.00 (brs, NH), δ 1.02 (s, 9H) | Confirms tert-butyl and acetamido groups | |

| LCMS (ESI+) | [M+H]+ = 216.2, tR = 2.1 min | Validates molecular weight and purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.